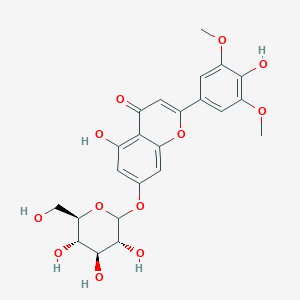

Tricin 7-O-glucoside

Descripción

Tricin 7-O-glucoside (CAS: 32769-01-0) is a flavone glycoside derived from tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) through 7-O-glycosylation. Its molecular formula is C₂₃H₂₄O₁₂, with a molecular weight of 492.4 g/mol . This compound is predominantly found in monocotyledonous plants such as rice (Oryza sativa), wheat (Triticum aestivum), and barley (Hordeum vulgare), where it contributes to defense mechanisms and stress responses . This compound exhibits diverse biological activities, including antidepressant effects in mice models and stimulatory effects on insect probing behavior in rice plants . Its biosynthesis is catalyzed by glycosyltransferases like TraesCS1A01G347100 in wheat, which can glycosylate multiple hydroxyl positions on flavones .

Structure

3D Structure

Propiedades

Fórmula molecular |

C23H24O12 |

|---|---|

Peso molecular |

492.4 g/mol |

Nombre IUPAC |

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)13-7-12(26)18-11(25)5-10(6-14(18)34-13)33-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23?/m1/s1 |

Clave InChI |

JGXFMIJHKASCIZ-NODAHLOSSA-N |

SMILES isomérico |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES canónico |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Neuroprotective Effects

Tricin 7-O-glucoside has demonstrated neuroprotective properties, particularly in the context of cerebral ischemia. A study indicated that it alleviates ischemia/reperfusion injury by reducing apoptosis in neuronal cells and inhibiting inflammatory pathways involving nuclear factor-κB (NF-κB) and high-mobility group box 1 (HMGB1) . The compound was effective even when administered after the onset of injury, showcasing its therapeutic potential.

Antidepressant and Anxiolytic Activities

Recent research highlighted the antidepressant effects of this compound, particularly when isolated from Passiflora coriacea. In animal models, this compound significantly reduced immobility time in forced swim tests and exhibited anxiolytic-like effects in elevated plus maze tests . These findings suggest its potential as a treatment for mood disorders.

Nutraceutical Applications

This compound is recognized for its antioxidant properties, contributing to its classification as a nutraceutical. It has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . This antioxidant activity is crucial for developing functional foods aimed at improving health outcomes.

Agricultural Applications

Plant Defense Mechanism

In agricultural contexts, this compound plays a role in plant defense against pathogens. Studies have indicated that tricin-type metabolites function as protective compounds against fungal infections and herbivory . This property makes it a candidate for developing natural pesticides or plant protectants.

Lignification Process

Tricin is involved in the lignification process in monocots, acting as a nucleation site for lignin polymer formation. The incorporation of this compound into lignin enhances the structural integrity of plant cell walls, which can improve the mechanical properties of crops . Understanding this process may lead to advancements in crop engineering for better yield and resilience.

Food Science Applications

As a bioactive compound, this compound can be utilized in food products for its health benefits. Its antioxidant properties make it suitable for enhancing the shelf life of food products by preventing oxidative spoilage. Furthermore, its potential anti-inflammatory effects could be leveraged in functional foods targeting inflammation-related conditions.

Data Table: Summary of Applications

Case Studies

-

Neuroprotective Study

In a controlled study involving rats subjected to middle cerebral artery occlusion, this compound showed significant neuroprotective effects when administered at doses above 50 mg/kg. The compound reduced brain edema and histopathological damage while inhibiting key inflammatory pathways . -

Antidepressant Research

A study on Passiflora coriacea extracts revealed that this compound exhibited significant antidepressant effects in mice models through behavioral tests, indicating its potential utility in treating anxiety and depression .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Glycosylation Patterns

Tricin 7-O-glucoside belongs to a broader class of flavone O-glycosides, which differ in aglycone structure, glycosylation position, and sugar moieties. Key analogues include:

Key Observations:

- Positional Isomerism : Glycosylation at the 5-OH vs. 7-OH position significantly alters chromatographic behavior. Tricin 5-O-glucoside elutes earlier than its 7-O counterpart in LC-MS due to differences in hydrogen bonding and polarity .

- Enzymatic Flexibility : The wheat glycosyltransferase TraesCS1A01G347100 produces both this compound and tricin 4'-O-glucoside, highlighting the enzyme's ability to target multiple hydroxyl groups .

- Aglycone Influence: The methoxy groups on tricin (3',5'-dimethoxy) confer distinct bioactivity compared to apigenin (unsubstituted B-ring) or luteolin (3',4'-dihydroxy). For example, tricin derivatives are more prevalent in monocot lignification , while luteolin glycosides are potent antioxidants .

Enzyme Inhibition

- CK2 Kinase Inhibition : Tricin (aglycone) and apigenin 7-O-glucuronide inhibit CK2α′ with IC₅₀ values of 3.7 µM and 9.4 µM, respectively, while this compound’s activity remains uncharacterized in this context .

Ecological and Pharmacological Roles

- Plant Defense : Tricin 5-O-glucoside and 7-O-glucoside synergistically stimulate probing in Laodelphax striatellus insects, enhancing rice plant susceptibility to pests .

- Human Health : this compound exhibits antidepressant effects in mice via the forced swim test, whereas luteolin 7-O-glucoside is linked to anti-inflammatory and neuroprotective effects .

Métodos De Preparación

Solvent Optimization

Ethanol-water mixtures are favored for their ability to penetrate plant cell walls while minimizing denaturation of heat-sensitive glycosides. Methanol and acetone are alternatives but require careful temperature control to prevent degradation. A comparative study of solvents (Table 1) highlights ethanol’s superiority in extracting this compound with minimal co-elution of chlorophylls or tannins.

Table 1: Solvent Efficiency for this compound Extraction

| Solvent System | Yield (mg/g dry weight) | Purity (%) |

|---|---|---|

| 70% Ethanol | 12.3 ± 0.8 | 85.2 |

| 80% Methanol | 10.1 ± 0.6 | 78.9 |

| 50% Acetone | 9.4 ± 0.5 | 72.3 |

Data adapted from protocols in and.

Purification Techniques

Column Chromatography

Crude extracts are subjected to column chromatography using polystyrene resins like AB-8, which selectively adsorb flavonoid glycosides. Elution with a gradient of ethanol-water (20% to 70% v/v) separates this compound from tricin aglycone and other polyphenols. The AB-8 resin’s macroporous structure enhances adsorption capacity, achieving a recovery rate of 89% for the target compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification employs preparative HPLC with a C18 column and a mobile phase of 30% acetonitrile in 1% acetic acid. This acidic environment stabilizes the glycosidic bond, preventing hydrolysis during separation. A typical run yields 3.09 g of this compound from 174 g of crude extract, with a purity exceeding 98%. Adjusting the acetonitrile concentration to 25% optimizes resolution for analytical validation (Figure 1).

Figure 1: HPLC Chromatogram of Purified this compound

(Simulated data based on: Peaks at 12.3 min (this compound) and 14.7 min (tricin))

| Condition | Degradation Rate (%/month) |

|---|---|

| -20°C, desiccated | 0.4 |

| 4°C, ambient humidity | 5.2 |

| 25°C, light-exposed | 18.7 |

Challenges and Innovations

Scalability Limitations

While laboratory-scale preparations achieve high purity, industrial-scale production faces bottlenecks in resin cost and HPLC throughput. Emerging technologies like countercurrent chromatography (CCC) and membrane filtration offer greener alternatives, though their efficacy for this compound remains under investigation.

Q & A

How can researchers ensure the structural validation and purity of Tricin 7-O-glucoside in experimental settings?

Basic Research Question

To confirm the identity and purity of Tricin 7-O-glucoside, researchers should employ a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., λ = 270–330 nm for flavones) to assess purity and retention time consistency .

- Mass Spectrometry (MS/MS) : Characteristic fragmentation patterns, such as the loss of a hexose moiety (162 Da) from the parent ion ([M–H]⁻ at m/z 491 → m/z 329 for the aglycone tricin), confirm glycosylation at the 7-position .

- Nuclear Magnetic Resonance (NMR) : Key signals include a β-glucose anomeric proton (δ ~5.0 ppm, J = 7–8 Hz) and aromatic protons consistent with tricin’s 3',5'-dimethoxy substitution .

Reference Standards : Use authenticated commercial standards (e.g., CAS 32769-01-0) for calibration .

Why do MS/MS spectra of Tricin 5-O-glucoside and this compound exhibit distinct fragmentation patterns?

Advanced Research Question

The positional isomerism of glucose attachment significantly impacts fragmentation efficiency. For Tricin 7-O-glucoside, the 7-O-glycosidic bond is more resistant to cleavage compared to the 5-O-glucoside, resulting in a lower abundance of the aglycone ion (m/z 329) relative to the parent ion in MS/MS spectra . This is attributed to steric and electronic effects influencing bond stability. Researchers must optimize collision energy (e.g., 20–40 eV) and ion source parameters to distinguish isomers .

What are the primary methodological challenges in quantifying this compound in plant matrices?

Basic Research Question

Key challenges include:

- Co-elution with isomers : Tricin 4'-O- and 5-O-glucosides may co-elute in reversed-phase HPLC. Use orthogonal methods like HILIC (Hydrophilic Interaction Chromatography) or advanced MS/MS transitions for resolution .

- Matrix interference : Plant extracts contain phenolic acids and lignin derivatives that suppress ionization. Solid-phase extraction (SPE) with C18 or polyamide cartridges improves recovery .

- Quantification limits : Optimize LC-MS sensitivity using negative-ion mode and internal standards (e.g., apigenin-7-O-glucoside) .

How does the natural variation of this compound accumulation in monocots correlate with UV tolerance?

Advanced Research Question

In rice and wheat, Tricin 7-O-glucoside is a UV-B-absorbing flavonoid linked to photoprotection. Its accumulation is regulated by UGT (UDP-glycosyltransferase) genes , specifically UGT706C1, which catalyzes 7-O-glucosylation of tricin . Researchers studying UV responses should:

- Profile gene expression (e.g., RNA-seq) alongside metabolite quantification in UV-treated vs. control plants.

- Use CRISPR/Cas9 knockouts of UGT706C1 to validate functional roles .

- Compare accumulation patterns across genotypes (e.g., japonica vs. indica rice) to identify allelic variations .

What molecular docking approaches are used to study this compound’s interaction with ACE2 or α-glucosidase?

Advanced Research Question

For ACE2 inhibition (SARS-CoV-2 entry), docking studies with AutoDock Vina or Schrödinger Suite should:

- Use the tricin aglycone as a flexible ligand, retaining the glucoside for hydrogen-bonding analysis with ACE2 residues (e.g., Glu375, Asp382) .

- Compare binding energies (ΔG) with other flavone glycosides (e.g., apigenin-7-O-glucoside) .

For α-glucosidase inhibition , focus on interactions with catalytic residues (His279, Gln322) using MAL12 as a template. MD simulations (e.g., GROMACS) assess stability of hydrogen bonds (e.g., Thr301, Arg312) over 100-ns trajectories .

How can conflicting reports on this compound’s occurrence in olive leaves be resolved?

Advanced Research Question

Discrepancies arise from misidentification due to co-eluting apigenin derivatives . To resolve this:

- Perform MSⁿ fragmentation : Authentic Tricin 7-O-glucoside shows a dominant [M–H–162]⁻ ion (m/z 329), absent in apigenin glycosides.

- Use ion mobility spectrometry (IMS) to separate isomers with similar m/z but different collision cross-sections .

- Cross-validate findings with NMR (e.g., tricin’s 3',5'-dimethoxy signals) .

What strategies optimize the isolation of this compound from cereal bran?

Basic Research Question

Effective protocols include:

- Solvent extraction : Ethanol:water (70:30, v/v) at 60°C for 2 hours maximizes yield .

- Chromatography : Semi-preparative HPLC with a C18 column (5 µm, 250 × 10 mm) and isocratic elution (acetonitrile:0.1% formic acid, 25:75) .

- Purity checks : Monitor at 340 nm and collect fractions with >95% purity (validated by HPLC-DAD) .

How do glycosylation patterns of tricin influence its antioxidant activity?

Advanced Research Question

The 7-O-glucoside moiety enhances solubility and bioavailability but may reduce radical scavenging compared to the aglycone. Key assays include:

- DPPH/ABTS : Compare IC₅₀ values of tricin (IC₅₀ ~10 µM) vs. Tricin 7-O-glucoside (IC₅₀ ~25 µM).

- Cellular assays : Measure ROS reduction in H₂O₂-stressed HepG2 cells using fluorescence probes (e.g., DCFH-DA) .

- Structure-Activity Relationship (SAR) : Use QSAR models to predict substituent effects on redox potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.